molecular formula C13H19NO B2790483 4-Benzyl-2,2-dimethylmorpholine CAS No. 84761-04-6

4-Benzyl-2,2-dimethylmorpholine

Cat. No.: B2790483
CAS No.: 84761-04-6
M. Wt: 205.301
InChI Key: VHCKNNCYYBMEFA-UHFFFAOYSA-N
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Description

4-Benzyl-2,2-dimethylmorpholine is an organic compound with the molecular formula C13H19NO. It is a morpholine derivative characterized by the presence of a benzyl group and two methyl groups attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-2,2-dimethylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of 2-[benzyl-(2-methylprop-2-en-1-yl)amino]ethanol with mercury(II) acetate in a mixture of water and tetrahydrofuran (THF). The reaction mixture is then treated with sodium hydroxide and sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,2-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various benzyl-substituted morpholine compounds .

Scientific Research Applications

4-Benzyl-2,2-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,2-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the benzyl and methyl groups.

    4-Benzylmorpholine: Lacks the two methyl groups present in 4-Benzyl-2,2-dimethylmorpholine.

    2,2-Dimethylmorpholine: Does not have the benzyl group .

Uniqueness

These structural features make it more versatile in chemical reactions and enhance its biological activity compared to its simpler analogs .

Properties

IUPAC Name

4-benzyl-2,2-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)11-14(8-9-15-13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCKNNCYYBMEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 2-[benzyl-(2-methyl-allyl)-amino]-ethanol (13.0 g, 63.2 mmol) to a slurry of mercury (It) acetate (20.7 g, 65.0 mmol) in water (45 mL) and THF (45 mL). After 3 h, treat the mixture with NaOH (25 mL, 2.5 M aqueous, 125 mmol) followed by NaBH4 (2.72 g, 71.9 mmol). After 19 h, decant the mixture away from the metallic mercury and add to a separatory funnel with tert-butyl methyl ether (250 mL). Separate the organic solution, wash with water (250 mL), filter through a silica plug, and concentrate. Purify the residue by flash chromatography using a gradient from 5% to 10% tert-butyl methyl ether in CH2Cl2. Collect and concentrate the fractions containing product then dissolve the residue in hexanes (100 mL). Filter the solution through Celite® to remove metallic mercury and then concentrate the filtrate to give the title compound (7.01 g, 54%) as a colorless liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.20-7.40 (5H, m), 3.60 (2H, m), 3.42 (2H, s), 2.29 (2H, m), 2.10 (2H, s), 1.14 (6H, s).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.72 g
Type
reactant
Reaction Step Three
Yield
54%

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